A Technical Guide to Azidobutanamide-Tri-(m-PEG8-ethoxymethyl)-methane: A Trivalent Linker for Advanced Bioconjugation
A Technical Guide to Azidobutanamide-Tri-(m-PEG8-ethoxymethyl)-methane: A Trivalent Linker for Advanced Bioconjugation
Abstract
This technical guide provides an in-depth analysis of Azidobutanamide-Tri-(m-PEG8-ethoxymethyl)-methane, a branched, trivalent polyethylene glycol (PEG) linker. This molecule is engineered for advanced bioconjugation applications where multivalency, enhanced hydrophilicity, and precise chemical ligation are paramount. Featuring a terminal azide group for bioorthogonal "click chemistry," this linker's unique architecture, comprised of three PEG8 arms, offers significant advantages in the development of complex biologics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). We will explore its molecular profile, detail its core applications with mechanistic insights, provide validated experimental protocols for its use, and discuss methods for the characterization of its conjugates. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced linker technologies to improve the therapeutic efficacy and pharmacokinetic profiles of next-generation biologics.
Introduction: The Critical Role of Trivalent PEG Linkers
In the design of sophisticated therapeutic agents, the linker molecule is not merely a passive connector but a critical component that dictates the overall stability, solubility, pharmacokinetics (PK), and efficacy of the conjugate.[1][] While linear linkers have been foundational, branched or multivalent architectures are emerging as a superior strategy for next-generation biologics.[]
Key Advantages of Trivalent PEG Architecture:
-
Enhanced Hydrophilicity: The polyethylene glycol (PEG) backbone significantly improves the aqueous solubility of the entire conjugate, mitigating aggregation issues often associated with hydrophobic payloads or ligands.[3][4]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of a molecule, which can reduce renal clearance and extend circulating half-life.[][5] The branched structure can further enhance this effect.
-
Multivalency and Higher Drug Loading: Trivalent linkers theoretically allow for the attachment of multiple payloads, which is crucial for delivering a potent therapeutic effect, especially with moderately cytotoxic drugs in ADCs.[1]
-
Bioorthogonal Conjugation: The presence of an azide functional group enables highly specific and efficient covalent ligation to alkyne-modified molecules via click chemistry, a bioorthogonal reaction that proceeds with high fidelity in complex biological milieus.[6][7]
Azidobutanamide-Tri-(m-PEG8-ethoxymethyl)-methane is a prime example of this advanced linker class, providing a unique combination of these features in a single, well-defined molecule.[8]
Molecular Profile
Chemical Structure and Properties
Azidobutanamide-Tri-(m-PEG8-ethoxymethyl)-methane is a branched PEG linker featuring a terminal azide group for click chemistry and three methoxy-terminated PEG8 arms.[8][9] This trivalent structure provides a significant hydrophilic scaffold.
Table 1: Physicochemical Properties of Azidobutanamide-Tri-(m-PEG8-ethoxymethyl)-methane
| Property | Value | Source(s) |
| Molecular Formula | C₆₈H₁₃₃N₇O₃₁ | [8][10] |
| Molecular Weight | ~1544.8 g/mol | [8][10] |
| Purity | Typically ≥95% | [8][9][11] |
| Appearance | Solid | [9] |
| Solubility | Soluble in DMSO, DMF, DCM | [8] |
| Reactive Group | Azide (-N₃) | [8] |
| Storage | -20°C | [8][9] |
Synthesis and Structural Integrity
The synthesis of such branched PEG molecules involves multi-step processes, often starting from a central core molecule like trimethylolpropane.[12] Anionic polymerization is used to grow the PEG chains, followed by chemical modifications to introduce the azide functionality and terminate the other arms.[12][] The structural integrity and purity of the final product are typically confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[9][12]
Core Applications and Mechanistic Insights
The unique structure of this trivalent azide linker makes it highly suitable for several cutting-edge applications in drug development and materials science.
Advanced Architectures for PROTACs
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[3] The linker is a critical determinant of a PROTAC's ability to form a stable and productive ternary complex (Target–PROTAC–E3 Ligase). While most PROTACs are bifunctional, branched linkers are enabling novel architectures.[3][14] This trivalent linker could be used to create PROTACs that:
-
Engage Multiple E3 Ligases: Potentially overcoming resistance mechanisms where one E3 ligase is downregulated.[3]
-
Degrade Two Different Proteins: Designing a single molecule to tackle complex diseases driven by multiple pathogenic proteins.[3]
-
Improve Solubility and Cell Permeability: The extensive PEGylation enhances the physicochemical properties of the PROTAC, which is often a major development hurdle.[4]
High Drug-to-Antibody Ratio (DAR) ADCs
In the field of Antibody-Drug Conjugates (ADCs), achieving a high and homogeneous drug-to-antibody ratio (DAR) is essential for therapeutic efficacy.[1] This linker's azide group can be conjugated to an alkyne-modified antibody, while the three PEG arms could theoretically be functionalized (in a precursor molecule) to carry multiple drug payloads. This trivalent architecture offers a pathway to produce ADCs with a well-defined, higher DAR and favorable pharmacokinetic profiles.[1]
Surface Modification and Nanomaterials
The azide group provides a powerful handle for surface functionalization via click chemistry.[9] This linker can be used to modify the surfaces of medical devices, implants, or nanoparticles. The dense layer of hydrophilic PEG chains improves biocompatibility, reduces non-specific protein adsorption, and can prevent thrombosis or infection.[9]
Experimental Protocols and Workflows
The primary utility of the azide group is its reaction with an alkyne via "click chemistry." Two main protocols are employed: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Mandatory Visualization: Conceptual Workflow
The following diagram illustrates the general concept of using the trivalent linker to conjugate a payload (e.g., a drug or dye) to a target biomolecule (e.g., a protein or antibody modified with an alkyne).
Caption: Conceptual workflow for bioconjugation using the trivalent azide PEG linker.
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly robust and efficient reaction but requires a copper catalyst, which can be cytotoxic, making it ideal for ex vivo conjugations.[7]
Materials:
-
Alkyne-modified biomolecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4).
-
Azidobutanamide-Tri-(m-PEG8-ethoxymethyl)-methane.
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).[15]
-
Copper-stabilizing ligand, e.g., THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), stock solution (e.g., 100 mM in water).[16]
-
Reducing agent: Sodium Ascorbate (Na-Asc), freshly prepared stock solution (e.g., 100 mM in water).[16][17]
-
DMSO for dissolving the PEG linker.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Dissolve the Azidobutanamide-Tri-(m-PEG8-ethoxymethyl)-methane linker in DMSO to a known concentration (e.g., 10 mM).
-
Prepare a fresh solution of Sodium Ascorbate.
-
-
Catalyst Premix:
-
In a microcentrifuge tube, mix the CuSO₄ and THPTA ligand solutions. A common ratio is 1:2 to 1:5 (CuSO₄:Ligand).[16][17] Let it stand for 2-3 minutes.
-
Rationale: The THPTA ligand stabilizes the catalytically active Cu(I) oxidation state, accelerates the reaction, and protects the biomolecule from potential oxidative damage.[7][15]
-
-
Conjugation Reaction:
-
In a separate tube, combine the alkyne-modified biomolecule with the azide-PEG linker. A 5- to 20-fold molar excess of the linker over the biomolecule is a good starting point.
-
Add the premixed catalyst solution to the biomolecule/linker mixture.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.[16]
-
Rationale: Ascorbate reduces Cu(II) to the active Cu(I) state required for catalysis.[7]
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer periods (e.g., overnight) for sensitive biomolecules.
-
-
Purification:
-
Remove excess linker and copper catalyst using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF), depending on the scale and nature of the biomolecule.
-
Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction, making it truly bioorthogonal and suitable for live-cell labeling and in-vivo applications.[6][18] It utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne.[18][19]
Materials:
-
Cyclooctyne-modified biomolecule (e.g., DBCO-protein).
-
Azidobutanamide-Tri-(m-PEG8-ethoxymethyl)-methane.
-
Reaction Buffer (e.g., PBS, pH 7.4).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Dissolve the azide-PEG linker in an appropriate solvent (e.g., DMSO or directly in the reaction buffer if soluble).
-
-
Conjugation Reaction:
-
Combine the cyclooctyne-modified biomolecule and the azide-PEG linker in the reaction buffer. A 3- to 10-fold molar excess of the azide linker is typically sufficient.
-
Rationale: The reaction is driven by the release of ring strain in the cyclooctyne, requiring no external catalysts or reagents.[6][] The reaction is highly specific as both functional groups are biologically inert.[6]
-
-
Incubation:
-
Incubate the mixture for 4-24 hours at room temperature or 4°C. Reaction kinetics are generally slower than CuAAC but can be accelerated by using more reactive cyclooctynes.[18]
-
-
Purification:
-
Purify the resulting conjugate using standard methods like SEC to remove the unreacted linker.
-
Characterization and Quality Control
Verifying a successful conjugation and characterizing the final product is a critical, self-validating step.
Table 2: Standard QC Methods for PEGylated Bioconjugates
| Technique | Purpose | Expected Outcome for Successful Conjugation |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | To confirm the mass of the conjugate and determine the degree of PEGylation (e.g., DAR). | A new peak in the deconvoluted mass spectrum corresponding to the mass of the biomolecule plus the mass of the attached PEG linker(s). Heterogeneity due to PEG may be observed.[21][22][23] |
| SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) | To visualize the increase in molecular weight post-conjugation. | A shift to a higher molecular weight band for the conjugate compared to the unconjugated biomolecule. The PEGylated protein may run anomalously larger than its true mass. |
| SEC (Size-Exclusion Chromatography) | To assess purity and detect aggregation. | A shift to an earlier elution time for the conjugate compared to the starting biomolecule, indicating an increased hydrodynamic radius. A clean, monodisperse peak indicates a lack of aggregation. |
| HIC (Hydrophobic Interaction Chromatography) | To separate species with different numbers of attached linkers/payloads (DAR). | Can resolve different DAR species, allowing for assessment of conjugation homogeneity. Increased PEGylation generally reduces retention time. |
Note on LC-MS: Characterizing large PEGylated proteins can be challenging due to the heterogeneity of PEG and charge state distribution.[21][24] Post-column addition of amines like triethylamine (TEA) can act as a charge-stripping agent, simplifying the mass spectra for easier interpretation.[22]
Conclusion
Azidobutanamide-Tri-(m-PEG8-ethoxymethyl)-methane represents a sophisticated class of trivalent linkers that offer significant advantages for the development of advanced therapeutics and functionalized materials. Its branched PEG structure enhances solubility and pharmacokinetics, while the terminal azide group provides a versatile handle for precise, bioorthogonal conjugation via click chemistry. By understanding its molecular properties and applying robust, validated protocols for its use and characterization, researchers can effectively harness the power of this linker to construct novel, highly functional molecular entities with improved performance and therapeutic potential.
References
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Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available from: [Link]
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Bioconjugation Pro. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. (2024). Available from: [Link]
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Huang, L., et al. (2008). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. Analytical Chemistry, 80(23), 9156-9162. Available from: [Link]
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Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Available from: [Link]
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Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. (2011). Available from: [Link]
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Zhang, P., et al. (2008). A facile synthesis of branched poly(ethylene glycol) and its heterobifunctional derivatives. Polymer Chemistry, 49(14), 3186-3195. Available from: [Link]
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baseclick GmbH. Protocols. Available from: [Link]
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Agilent Technologies. Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Available from: [Link]
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Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign. Available from: [Link]
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Huang, L., & Gough, P. C. (2012). Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. Methods in Molecular Biology, 899, 351-363. Available from: [Link]
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Precise PEG LLC. Azidobutanamide-Tri-(m-PEG8-ethoxymethyl)-methane. Available from: [Link]
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Veronese, F. M., & Pasut, G. (2005). Protein PEGylation, a mature technology for enhancing protein delivery. Journal of Bioactive and Compatible Polymers, 20(5), 449-466. Available from: [Link]
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An, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. Available from: [Link]
- Fishkin, N., et al. (2016). Pegylated drug-linkers for improved ligand-drug conjugate pharmacokinetics. Google Patents. CA2921707A1.
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